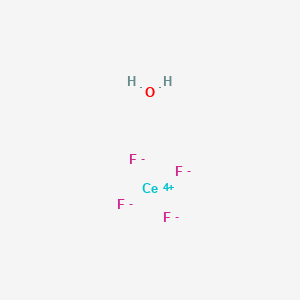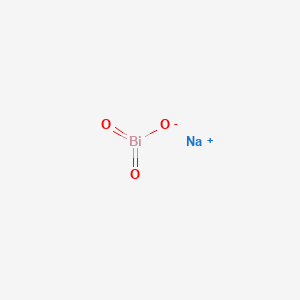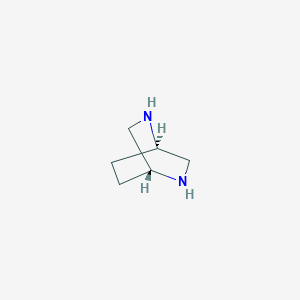
Cerium(4+) fluoride--water (1/4/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(4+) fluoride–water (1/4/1) is a coordination compound consisting of cerium in its +4 oxidation state, fluoride ions, and water molecules. This compound is known for its strong oxidizing properties and is used in various scientific and industrial applications. Cerium(4+) fluoride is a white crystalline material that can exist in both anhydrous and hydrated forms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(4+) fluoride can be synthesized by fluorinating cerium(3+) fluoride or cerium dioxide with fluorine gas at elevated temperatures, typically around 500°C . The hydrated form of cerium(4+) fluoride can be produced by reacting cerium(4+) sulfate solution with hydrofluoric acid at approximately 90°C .
Industrial Production Methods
In industrial settings, cerium(4+) fluoride is often produced through the reaction of cerium(3+) fluoride with fluorine gas. This method ensures the production of high-purity cerium(4+) fluoride, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Cerium(4+) fluoride undergoes several types of chemical reactions, including:
Oxidation: Cerium(4+) fluoride is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to cerium(3+) fluoride under certain conditions.
Substitution: Cerium(4+) fluoride can participate in substitution reactions where fluoride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation Reactions: Cerium(4+) fluoride is used in oxidation reactions with reagents such as hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas or metal hydrides can reduce cerium(4+) fluoride to cerium(3+) fluoride.
Substitution Reactions: Ligands such as dimethyl sulfoxide (DMSO) can replace fluoride ions in cerium(4+) fluoride to form coordination complexes.
Major Products Formed
Oxidation: Oxidized products of organic and inorganic compounds.
Reduction: Cerium(3+) fluoride.
Substitution: Coordination complexes like [CeF4(DMSO)2].
Scientific Research Applications
Cerium(4+) fluoride–water (1/4/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in biosensors.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent due to its oxidizing properties.
Industry: Utilized in the production of glass, ceramics, and as a component in polishing agents.
Mechanism of Action
The mechanism by which cerium(4+) fluoride exerts its effects involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons, leading to the formation of cerium(3+) fluoride and the oxidized product. The molecular targets and pathways involved in these reactions depend on the specific substrate being oxidized .
Comparison with Similar Compounds
Similar Compounds
Cerium(3+) fluoride: A less oxidizing form of cerium fluoride.
Cerium(4+) oxide: Another strong oxidizing agent with similar applications in catalysis and industry.
Uniqueness
Cerium(4+) fluoride is unique due to its high oxidation state and strong oxidizing properties, making it more reactive compared to cerium(3+) fluoride. Its ability to form coordination complexes with various ligands also adds to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
cerium(4+);tetrafluoride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4FH.H2O/h;4*1H;1H2/q+4;;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKPYHDQRHZOTL-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[F-].[F-].[F-].[F-].[Ce+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeF4H2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747927 |
Source


|
| Record name | Cerium(4+) fluoride--water (1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.125 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60627-09-0 |
Source


|
| Record name | Cerium(4+) fluoride--water (1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(1S,3S)-3-Aminocyclohexyl]methanol](/img/structure/B8022957.png)



